Crystal structure analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Crystal structure analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
An In-depth Technical Guide to the Crystal Structure Analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and suitability for development. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this information.[1] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, a chiral heterocyclic scaffold of significant interest in medicinal chemistry.[2] While a public crystal structure for this specific compound is not available as of this writing, this document serves as an authoritative guide to the complete workflow, from crystal growth to final structure validation and interpretation. We will detail the causality behind experimental choices, present detailed protocols, and explore the critical analysis of molecular conformation and supramolecular interactions that define the solid-state behavior of this important class of molecules.
Introduction: The Imperative for Structural Certainty
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one and its derivatives represent a class of rigid bicyclic lactams used as key intermediates in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[2] The introduction of a hydrochloride salt form is a common strategy in drug development to improve aqueous solubility and bioavailability.[3]
The conversion to a salt, however, introduces new structural complexities. The protonation site, the resulting molecular conformation, and, most critically, the network of intermolecular interactions mediated by the chloride counter-ion dictate properties such as stability, hygroscopicity, and polymorphism. Therefore, an unambiguous determination of the crystal structure is not merely an academic exercise; it is a critical step in de-risking a development candidate. SC-XRD provides this certainty, offering precise atomic coordinates, bond lengths, bond angles, and the absolute configuration of stereocenters.[4][5]
This guide is structured to walk researchers through the entire process, providing not just the "how" but the "why" at each stage of the analysis.
The Crystallographic Workflow: A Methodological Core
The journey from a powdered compound to a fully refined 3D crystal structure is a systematic process involving crystallization, data collection, and computational analysis. Each step is critical for the success of the next.
Protocol: Synthesis and Single Crystal Growth
Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[6] For organic salts, crystallization is often achieved by leveraging solubility differences in various solvent systems. Slow evaporation is the preferred method as it allows for the ordered, low-energy packing required for a well-diffracting crystal.
Detailed Protocol:
-
Salt Formation:
-
Dissolve 100 mg of the free base, (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, in 5 mL of anhydrous methanol.
-
To this stirring solution, add 1.1 molar equivalents of a 2M solution of HCl in diethyl ether, dropwise, at 0 °C.
-
Allow the solution to warm to room temperature and stir for one hour.
-
Remove the solvent in vacuo to yield the crude hydrochloride salt as a white solid.
-
-
Crystallization:
-
Prepare a saturated solution of the crude salt in a minimal amount of a suitable solvent. A good starting point is an ethanol/water mixture (e.g., 95:5 v/v). The goal is to find a solvent system where the compound is sparingly soluble.
-
Filter the solution through a 0.2 µm syringe filter into a clean, small-volume vial (e.g., a 4 mL vial).
-
Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment (e.g., a desiccator in a quiet corner of the lab) and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor periodically for the formation of clear, well-defined crystals.
-
Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Rationale: In an SC-XRD experiment, a focused beam of X-rays is diffracted by the electron clouds of the atoms arranged in the crystal lattice.[7] By rotating the crystal and collecting the diffraction patterns at many different orientations, a complete three-dimensional dataset of diffraction intensities can be recorded.[1] Modern diffractometers use sensitive area detectors (like CCD or CMOS) and often feature dual X-ray sources (e.g., Molybdenum and Copper) to suit different sample types.[6] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
Detailed Protocol:
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal.
-
Using a cryo-loop (a small polymer loop on a pin), carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Mount the pin onto a goniometer head on the diffractometer.
-
-
Data Collection:
-
Cool the crystal to the target temperature (e.g., 100 K) using a cryostream of nitrogen gas.
-
Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å, for small organic molecules).
-
Perform an initial series of scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell and Bravais lattice, the data collection software (e.g., Bruker APEX4, Rigaku CrysAlisPro) will calculate an optimal strategy to collect a complete and redundant dataset.
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Execute the full data collection run, which involves rotating the crystal through various angles (e.g., omega and phi scans) while exposing it to X-rays and recording the diffraction images.[1]
-
Structure Solution and Refinement
Rationale: The collected diffraction images contain the intensities and positions of thousands of reflections. This data must be computationally processed to generate the final 3D atomic model. This process occurs in three main stages:
-
Integration: The raw images are processed to measure the intensity of each diffraction spot.[8]
-
Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with SHELXT) to generate an initial, approximate model of the electron density.[9]
-
Refinement: This iterative process, typically using full-matrix least-squares (e.g., with SHELXL), adjusts the atomic positions and displacement parameters of the model to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[5][9]
Structural Elucidation and Analysis
Following successful refinement, the resulting model provides a wealth of information. The quality of the model is assessed by figures of merit such as the R-factor (R1), which represents the agreement between the observed and calculated structure factors. A value below 5% (0.05) is indicative of a high-quality refinement for a small molecule.
Hypothetical Crystallographic Data Summary
For a compound like Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, one would expect it to crystallize in a chiral space group. The table below summarizes typical parameters for a high-quality structure determination.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₇H₁₃ClN₂O | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 176.64 g/mol | Used for density calculations. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the absence of inversion symmetry. |
| a, b, c (Å) | a=7.5, b=10.2, c=12.5 | The dimensions of the unit cell. |
| V (ų) | 956.25 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| T (K) | 100(2) | The temperature of data collection.[6] |
| Radiation (Å) | Mo Kα (λ = 0.71073) | The wavelength of X-rays used. |
| R1 [I > 2σ(I)] | 0.035 | A primary indicator of refinement quality; lower is better. |
| wR2 (all data) | 0.085 | A weighted R-factor based on all data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |
| Flack Parameter | 0.02(3) | A value close to 0 confirms the correct absolute stereochemistry. |
Molecular Conformation and Stereochemistry
The refined structure would unequivocally confirm the relative and absolute stereochemistry of the chiral center at the ring junction. The bicyclic system is expected to adopt a rigid conformation. Analysis of torsion angles would reveal the precise puckering of both the pyrrolidine and piperazinone rings, which is critical for understanding how the molecule presents its functional groups for intermolecular interactions or binding to a biological target.
Supramolecular Assembly: The Hydrogen Bond Network
In an organic hydrochloride salt, the chloride anion is a strong hydrogen bond acceptor. The protonated secondary amine (N-H⁺) is a strong hydrogen bond donor.[3] Additional interactions are expected with the carbonyl oxygen and potentially weaker C-H···Cl contacts.[10] Analyzing this network is key to understanding the crystal's stability.
A plausible hydrogen-bonding scheme would involve the formation of a robust, three-dimensional network. For instance, the N-H⁺ group would donate a strong hydrogen bond to a chloride ion. This chloride ion, in turn, could accept weaker hydrogen bonds from acidic C-H groups on neighboring molecules. The carbonyl oxygen would likely accept a hydrogen bond from a C-H group, further stitching the molecules together. This network of interactions is what constitutes the crystal packing.[11]
// Molecule 1 (Central) M1_N_H [label="N-H⁺", fontcolor="#EA4335"]; M1_CO [label="C=O", fontcolor="#4285F4"]; M1_CH [label="C-H"]; Cl_ion [label="Cl⁻", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Molecule 2 M2_CO [label="C=O", fontcolor="#4285F4"];
// Molecule 3 M3_CH [label="C-H"];
// Edges representing H-bonds M1_N_H -> Cl_ion [label="Strong H-Bond\n(Donor-Acceptor)", color="#EA4335", fontcolor="#202124"]; M3_CH -> Cl_ion [label="Weak H-Bond", color="#5F6368", fontcolor="#202124"]; M1_CH -> M2_CO [label="Weak H-Bond", color="#5F6368", fontcolor="#202124"]; } END_DOT Caption: A conceptual diagram of key hydrogen bonding interactions.
Structure Validation and Data Integrity
A refined crystal structure must undergo rigorous validation before it can be considered reliable.[12] This is a self-validating system that ensures trustworthiness and reproducibility.
The Role of checkCIF
The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically validates a crystallographic information file (CIF) against a comprehensive set of crystallographic and chemical checks.[13][14] The service generates a report with ALERTS (Alerts of Levels A, B, C, or G) that highlight potential issues, such as:
-
Missed symmetry or incorrect space group assignment.
-
Unusual bond lengths or angles.
-
Discrepancies between the chemical formula and the refined model.
-
High residual electron density peaks.
Addressing these ALERTS is a mandatory part of preparing a structure for publication or database deposition.[14][15]
The Crystallographic Information File (CIF)
The CIF is the standard text-based format for archiving and exchanging crystallographic data.[16][17][18] It is a machine-readable file that contains not only the final atomic coordinates but also all relevant metadata about the experiment, including unit cell parameters, data collection details, and refinement statistics.[19] Deposition of the CIF to a public repository like the Cambridge Structural Database (CSD) is the final step, ensuring the data is preserved and accessible to the scientific community.[20]
Conclusion
The crystal structure analysis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, as outlined in this guide, represents a powerful, systematic approach to gaining definitive structural knowledge. By combining meticulous experimental technique with robust computational refinement and validation, researchers can elucidate the precise molecular conformation, absolute stereochemistry, and the intricate network of intermolecular forces that govern the solid-state properties of this and other pharmaceutically relevant molecules. This structural blueprint is an invaluable asset, providing a foundation of certainty upon which further drug development, formulation, and optimization efforts can be built.
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